BIM-46068

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BIM-46068 is a potent and specific inhibitor of human farnesyltransferase. In regard to a panel of cell lines, using the Compare analysis to determine the Pearson coefficient correlation, the anti-proliferative spectrum of this compound has been shown to be distinct from the profile of typical chemotherapeutic agents.

Actividad Biológica

BIM-46068 is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound functions primarily as a modulator of the Bim protein family, which plays a crucial role in regulating apoptosis (programmed cell death) and autophagy (cellular degradation processes). The Bim protein family consists of several isoforms, each contributing differently to these biological processes. Specifically, this compound has been shown to influence the balance between pro-apoptotic and anti-apoptotic signals within cells.

- Apoptosis Regulation : this compound enhances the pro-apoptotic activity of Bim isoforms, particularly BimEL and BimS, by promoting their interaction with anti-apoptotic proteins like Bcl-2. This interaction leads to increased mitochondrial membrane permeabilization and subsequent activation of caspases, which are essential for executing apoptosis .

- Autophagy Induction : The compound also appears to facilitate autophagic processes by supporting lysosomal acidification and positioning. For instance, studies have indicated that this compound can restore acidic vesicle formation in Bim-deficient T-cells, thereby enhancing autophagic degradation pathways . This dual role in apoptosis and autophagy suggests that this compound could be leveraged for therapeutic strategies targeting cancer cells that evade death through these pathways.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Effect on Cells | Mechanism |

|---|---|---|

| Apoptosis Induction | Increased cell death | Enhances BimEL/BimS activity |

| Autophagy Support | Promotes lysosomal acidification | Restores acidic vesicles |

| Cytokine Response | Modulates IL-7 signaling | Influences T-cell survival |

Case Studies

Recent studies have illustrated the potential applications of this compound in various contexts:

- Cancer Therapy : In a study involving T-cells, treatment with this compound resulted in increased sensitivity to apoptosis upon IL-7 withdrawal. This finding suggests that compounds like this compound could enhance the efficacy of existing cancer therapies by sensitizing tumor cells to apoptotic signals .

- Autoimmune Disorders : Given its role in regulating T-cell apoptosis, this compound may offer therapeutic benefits in autoimmune diseases where autoreactive T-cells persist. By promoting the elimination of these cells, this compound could help restore immune homeostasis .

- Neurodegenerative Diseases : The modulation of autophagy by this compound indicates potential applications in neurodegenerative diseases where impaired autophagic processes contribute to cellular dysfunction. Enhancing autophagy could aid in clearing misfolded proteins and damaged organelles .

Research Findings

Research has consistently highlighted the importance of Bim isoforms in mediating cellular responses to stress signals. For example, studies have demonstrated that:

- BimL is crucial for lysosomal positioning and acidification, which are necessary for effective autophagic degradation.

- Inhibition of lysosomal acidification led to accelerated cell death in T-cells containing Bim, underscoring the importance of this pathway in maintaining cellular viability under stress conditions .

Propiedades

Número CAS |

201487-53-8 |

|---|---|

Fórmula molecular |

C21H42N4O3S3 |

Peso molecular |

494.8 g/mol |

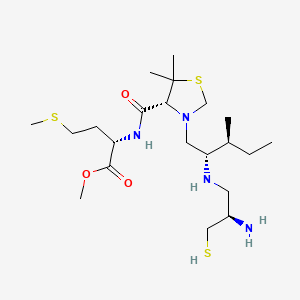

Nombre IUPAC |

methyl (2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C21H42N4O3S3/c1-7-14(2)17(23-10-15(22)12-29)11-25-13-31-21(3,4)18(25)19(26)24-16(8-9-30-6)20(27)28-5/h14-18,23,29H,7-13,22H2,1-6H3,(H,24,26)/t14-,15+,16-,17+,18+/m0/s1 |

Clave InChI |

IRLFXGFBZICNNV-IGKNDFSCSA-N |

SMILES |

CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)OC)(C)C)NCC(CS)N |

SMILES isomérico |

CC[C@H](C)[C@@H](CN1CSC([C@H]1C(=O)N[C@@H](CCSC)C(=O)OC)(C)C)NC[C@H](CS)N |

SMILES canónico |

CCC(C)C(CN1CSC(C1C(=O)NC(CCSC)C(=O)OC)(C)C)NCC(CS)N |

Apariencia |

white solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

BIM46068; BIM 46068; BIM-46068. |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.